molecular formula C24H16O3 B14439777 (+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene CAS No. 78919-12-7

(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene

Cat. No.: B14439777
CAS No.: 78919-12-7
M. Wt: 352.4 g/mol
InChI Key: UBKAFKKDQRRBNO-UARRHKHWSA-N
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Description

(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are a class of organic compounds containing multiple aromatic rings. This specific compound is a metabolite of dibenzo(a,i)pyrene, which is known for its carcinogenic properties. PAHs, including dibenzo(a,i)pyrene, are often formed during the incomplete combustion of organic materials such as wood, coal, and oil .

Chemical Reactions Analysis

(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens and nitrating agents. Major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds .

Scientific Research Applications

(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of (+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer. The compound induces phase I metabolic enzymes such as cytochrome P450 (CYP) monooxygenases (e.g., CYP1A1/2 and 1B1) and phase II enzymes like glutathione S-transferases and epoxide hydrolases. These enzymes facilitate the conversion of the compound to diol-epoxides, radical cations, and o-quinones, which are the active carcinogens .

Comparison with Similar Compounds

(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene is unique due to its specific structure and reactivity. Similar compounds include:

  • Dibenzo(a,l)pyrene
  • Dibenzo(a,h)pyrene
  • Benzo(a)pyrene
  • Chrysene
  • Benzo(b)fluoranthene

These compounds share similar properties as PAHs but differ in their specific arrangements of aromatic rings and functional groups. The uniqueness of this compound lies in its specific epoxide and dihydroxy functional groups, which influence its reactivity and biological effects .

Properties

CAS No.

78919-12-7

Molecular Formula

C24H16O3

Molecular Weight

352.4 g/mol

IUPAC Name

(3S,5R,6R,7S)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.015,20.021,25]pentacosa-1(24),2(8),9,11,13,15,17,19,21(25),22-decaene-6,7-diol

InChI

InChI=1S/C24H16O3/c25-21-17-10-13-6-5-12-9-11-3-1-2-4-14(11)15-7-8-16(19(13)18(12)15)20(17)23-24(27-23)22(21)26/h1-10,21-26H/t21-,22+,23-,24+/m0/s1

InChI Key

UBKAFKKDQRRBNO-UARRHKHWSA-N

Isomeric SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C([C@H]7[C@H](O7)[C@@H]([C@H]6O)O)C(=C54)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C7C(O7)C(C6O)O)C(=C54)C=C3

Origin of Product

United States

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